molecular formula C11H21N5O3 B1594695 Prolylarginine CAS No. 2418-74-8

Prolylarginine

Cat. No. B1594695
CAS RN: 2418-74-8
M. Wt: 271.32 g/mol
InChI Key: HMNSRTLZAJHSIK-YUMQZZPRSA-N
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Description



  • Prolylarginine is a synthetic peptide composed of the amino acids proline and arginine .

  • It has gained attention due to its potential applications in various fields, including medicine and materials science.





  • Synthesis Analysis



    • Prolylarginine can be synthesized using chemical methods, such as solid-phase peptide synthesis or solution-phase synthesis.

    • The specific synthetic route may vary depending on the desired application and the context in which it will be used.





  • Molecular Structure Analysis



    • The molecular formula of Prolylarginine is C₁₁H₂₁N₅O₃ .

    • It contains both proline and arginine residues, which contribute to its overall structure and properties.





  • Chemical Reactions Analysis



    • Prolylarginine may participate in various chemical reactions, including peptide bond formation, hydrolysis, and modification.

    • Its reactivity depends on the functional groups present in the proline and arginine moieties.





  • Physical And Chemical Properties Analysis



    • Prolylarginine exhibits properties related to its molecular structure, such as solubility, stability, and reactivity.

    • Experimental characterization would involve assessing its solubility, melting point, and other relevant parameters.




  • Scientific Research Applications

    Hemostasis System Influence

    • Proline peptides, including Prolylarginine, demonstrate a significant effect on the hemostasis system. Research on rats with metabolic syndrome has shown that repeated intranasal administration of Prolylarginine increases the anticoagulant potential of blood, including anticoagulant, fibrinolytic, and antiplatelet activity (Grigorjeva et al., 2018).

    Influence on Metabolic Syndrome and Endothelial Dysfunction

    • Intranasal administration of lysine- and arginine-containing peptides, such as Prolylarginine, has shown anticlotting, hypoglycemic, and lipid-lowering effects in rats with experimental metabolic syndrome and endothelial dysfunction. These peptides also reduced body weight gain and affected hemostasis by increasing anticoagulant and fibrinolytic activities (Myasoedov et al., 2021).

    Role in Correction of Hemostasis in Diabetes Mellitus

    • Prolylarginine, as part of glyproline family peptides, plays a regulatory role in correcting the function of the hemostasis system during the development of diabetes mellitus. Studies on animal models show that intranasal administration of these peptides leads to normoglycemic and anticoagulant effects in blood plasma, highlighting their potential therapeutic role in diabetes management (Lyapina et al., 2013).

    Safety And Hazards



    • Information on the safety and hazards of Prolylarginine is not readily available in the literature.

    • Researchers should exercise caution and follow standard laboratory safety protocols when handling synthetic peptides.




  • Future Directions



    • Further research is needed to explore the potential applications of Prolylarginine in drug development, materials science, and other fields.

    • Investigating its biological activity, stability, and interactions with other molecules will guide future studies.




    properties

    IUPAC Name

    (2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H21N5O3/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15)/t7-,8-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HMNSRTLZAJHSIK-YUMQZZPRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H21N5O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30178887
    Record name Prolylarginine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30178887
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    271.32 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Prolylarginine

    CAS RN

    2418-74-8
    Record name L-Prolyl-L-arginine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2418-74-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Prolylarginine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418748
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Prolylarginine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30178887
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    41
    Citations
    ÉF Lavretskaya, IP Ashmarin, VN Kalikhevich… - Pharmaceutical …, 1981 - Springer
    Tuftsin was obtained on the basis of the method of synthesizing arginine-containing pep~ tides [4]. All the peptides synthesized were amorphous substances having no clear melting …
    Number of citations: 3 link.springer.com
    FS Markland, C Kettner, E Shaw, SS Bajwa - Biochemical and Biophysical …, 1981 - Elsevier
    … The peptide chloromethyl ketones representing the sequences cleaved by thrombin in coagulation factor XIII (valyl-prolylarginine chloromethyl ketone), in prothrombin (isoleuyl-prolyl-…
    Number of citations: 22 www.sciencedirect.com
    T ANDO, M YAMASAKI, E ABUKUMAGAWA… - The Journal of …, 1958 - jstage.jst.go.jp
    The results of N-terminal studies with several preparations of protamine sulfates have been briefly reported from our laboratory(2-4). Chemical treatment with 1, 2, 4-fluorodinitrobenzene…
    Number of citations: 38 www.jstage.jst.go.jp
    AS Verdini, S Silvestri, C Becherucci… - Journal of medicinal …, 1991 - ACS Publications
    … recently found that the tripeptide originating fromthe hydrolysis of the prolylarginine bond is able to inhibit phagocytosis, cell locomotion, and IL-1 production as well as ADCC, /3-…
    Number of citations: 42 pubs.acs.org
    M Dominguez, R Montes, JA Páramo… - Biochimica et Biophysica …, 2002 - Elsevier
    Binding of plasminogen to fibrin and cell surfaces is essential for fibrinolysis and pericellular proteolysis. We used surface plasmon resonance and enzyme kinetic analyses to study the …
    Number of citations: 6 www.sciencedirect.com
    JK Williams, JD Wagner, Z Li, DL Golden… - … , and vascular biology, 1997 - Am Heart Assoc
    … Blood was collected in tubes containing aprotinin and d-phenylalanyl-l-prolylarginine chloromethyl ketone (PPACK) at final concentrations of 25 kallikrein inhibitory units/mL and 1 μmol/…
    Number of citations: 91 www.ahajournals.org
    JD Wagner, MR Adams, DC Schwenke… - Circulation …, 1993 - Am Heart Assoc
    … Blood was collected in tubes containing Na2-EDTA, aprotinin, and D-phenylalanyl-L-prolylarginine chloromethylketone at final concentrations of 1 mg/ml, 25 kallikrein inhibitory units/ml…
    Number of citations: 48 www.ahajournals.org
    KN Litwak, WT Cefalu, JD Wagner - Metabolism, 1998 - Elsevier
    … Pooled blood (=200 mL for each trial) was collected after an overnight fast in the presence of NazEDTA, aprotinin, and PPACK (D-phenylalanyl-L-prolylarginine chloromethyl-ketone) at …
    Number of citations: 48 www.sciencedirect.com
    IM Grossi, JS Hatfield, LA Fitzgerald… - The FASEB …, 1988 - Wiley Online Library
    A panel of monoclonal and polyclonal antibodies raised against human platelet GpIb or the GpIIb/IIIa complex were used to detect immunologically related molecules on two cell lines …
    Number of citations: 121 faseb.onlinelibrary.wiley.com
    AR Rezaie - Biochemistry, 1997 - ACS Publications
    A recent study indicated that Tyr99 (chymotrypsin numbering) of factor Xa and Thr99 of activated protein C are S2 subsite residues that determine the P2 specificity of their substrates …
    Number of citations: 25 pubs.acs.org

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